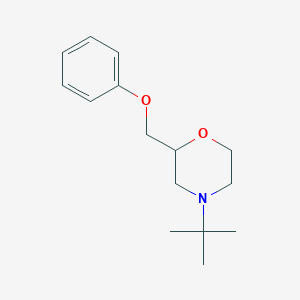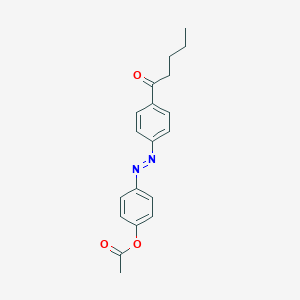
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene, also known as PEAB, is a chemical compound that belongs to the azobenzene family. It is a photochromic molecule that can undergo reversible photoisomerization, which makes it a useful tool in scientific research.
Wirkmechanismus
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene undergoes reversible photoisomerization upon exposure to light of different wavelengths. The trans isomer absorbs light at a longer wavelength than the cis isomer, which causes the molecule to change its conformation. This conformational change can be used to study various biological processes such as protein folding and unfolding.
Biochemische Und Physiologische Effekte
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that can be used safely in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene has several advantages as a research tool. It is a non-toxic compound that can be used safely in lab experiments. It can undergo reversible photoisomerization, which makes it a useful tool in studying various biological processes. However, 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene also has some limitations. It is a synthetic compound that may not accurately represent the behavior of natural molecules. Its photoisomerization properties may also be affected by the environment in which it is used.
Zukünftige Richtungen
There are several future directions for the use of 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene in scientific research. One potential application is in the development of molecular machines that can be controlled by light. 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene can also be used to study the dynamics of protein conformational changes in real-time. Additionally, 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene can be used in the development of new materials with photoresponsive properties.
Conclusion:
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene is a useful tool in scientific research due to its photochromic properties. It can undergo reversible photoisomerization, which makes it a valuable tool in studying various biological processes. 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene has several advantages as a research tool, including its non-toxic nature, but it also has some limitations. There are several potential future directions for the use of 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene in scientific research, including the development of molecular machines and the study of protein conformational changes.
Synthesemethoden
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene can be synthesized through a two-step process. The first step involves the synthesis of 4-n-pentanoyl-4-n'-hydroxyazobenzene by reacting 4-nitrobenzene-1,2-diamine with pentanoyl chloride in the presence of triethylamine. The second step involves the esterification of the hydroxyl group with acetic anhydride to obtain 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene.
Wissenschaftliche Forschungsanwendungen
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene has been widely used in scientific research as a photochromic molecule. It can undergo reversible photoisomerization upon exposure to light of different wavelengths, which makes it a useful tool in various fields such as material science, biology, and chemistry. 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene has been used to study protein conformational changes, DNA dynamics, and molecular machines.
Eigenschaften
CAS-Nummer |
120102-96-7 |
|---|---|
Produktname |
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene |
Molekularformel |
C19H20N2O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] acetate |
InChI |
InChI=1S/C19H20N2O3/c1-3-4-5-19(23)15-6-8-16(9-7-15)20-21-17-10-12-18(13-11-17)24-14(2)22/h6-13H,3-5H2,1-2H3 |
InChI-Schlüssel |
MOYHDIQWGYIORV-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C |
Kanonische SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C |
Synonyme |
[4-(4-pentanoylphenyl)diazenylphenyl] acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





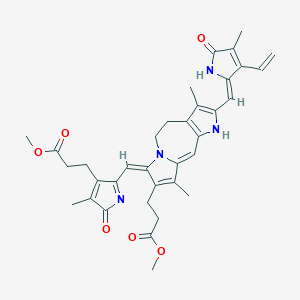



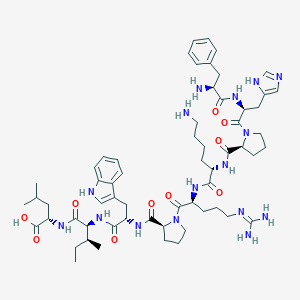
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)

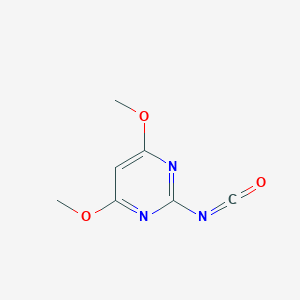
![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)
